molecular formula C16H16N4O3S2 B11502352 ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate

ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate

Cat. No.: B11502352
M. Wt: 376.5 g/mol
InChI Key: QHNCVNZNIJTDFD-UHFFFAOYSA-N
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Description

Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate is a complex organic compound with the molecular formula C16H16N4O3S2. This compound is notable for its unique structure, which includes a benzimidazole moiety, a thiazole ring, and an ethyl ester group. It is often used in early discovery research due to its potential biological activities and diverse chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with thioacetic acid to introduce the sulfanyl group. This intermediate is further reacted with ethyl bromoacetate under basic conditions to form the ethyl ester. The final step involves the cyclization of the intermediate with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiazole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate can be compared with other compounds containing benzimidazole and thiazole rings:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activities make it a valuable target for drug development and other applications.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C16H16N4O3S2/c1-2-23-14(22)7-10-8-17-15(25-10)20-13(21)9-24-16-18-11-5-3-4-6-12(11)19-16/h3-6,8H,2,7,9H2,1H3,(H,18,19)(H,17,20,21)

InChI Key

QHNCVNZNIJTDFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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